2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- (CAS: 358629-47-7), commonly identified as Dehydro Levetiracetam or Levetiracetam Impurity B, is a highly functionalized prochiral enamide critical to pharmaceutical manufacturing and quality control [1]. Structurally characterized by a pyrrolidone ring and a precisely defined (2Z)-alkene geometry, it serves as the primary benchmark substrate for the transition-metal-catalyzed asymmetric synthesis of the anticonvulsant levetiracetam [2]. In industrial procurement, it is dual-sourced both as a bulk precursor for advanced catalytic process development and as a high-purity analytical reference standard mandated by pharmacopeial monographs for the chromatographic resolution of API impurities [1]. Its defined stereochemistry and coordination profile make it an indispensable material for both scalable API synthesis and regulatory compliance workflows [2].
Generic substitution with mixed (E/Z) enamide isomers, racemic precursors, or structurally similar pyrrolidone derivatives fundamentally fails in both synthetic and analytical applications [1]. In asymmetric hydrogenation, chiral catalysts are highly sensitive to alkene geometry; substituting the pure (2Z)-isomer with an E/Z mixture results in mismatched reaction kinetics and a drastic reduction in the enantiomeric excess (ee) of the resulting levetiracetam, complicating downstream crystallization and yield [2]. In quality control contexts, substituting this specific compound with generic analogs or the saturated API itself invalidates pharmacopeial system suitability tests, as only the exact (2Z)-enamide provides the precise relative retention time (RRT) and UV response factor required to legally quantify Impurity B in commercial levetiracetam batches [1].
The (2Z)-isomer of 2-(2-oxopyrrolidin-1-yl)but-2-enamide serves as a critical prochiral substrate for the synthesis of levetiracetam [1]. Studies utilizing neutral bis(phosphine) cobalt precatalysts demonstrate that this specific enamide achieves 97% yield and 98.2% enantiomeric excess (ee) at a 200-gram scale with only 0.08 mol% catalyst loading [1]. In contrast, using mixed (E/Z) isomeric batches or less sterically demanding model enamides fails to provide the exact stereochemical control required for the target API, leading to lower ee and complex downstream resolution.
| Evidence Dimension | Enantiomeric excess (ee) and yield in Co-catalyzed hydrogenation |
| Target Compound Data | 98.2% ee, 97% yield (at 0.08 mol% catalyst loading) |
| Comparator Or Baseline | Mixed (E/Z) enamide precursors or generic model substrates |
| Quantified Difference | >98% ee achieved specifically with the pure (2Z)-isomer under optimized base-metal catalysis |
| Conditions | Cobalt-bis(phosphine) catalysis, protic solvent, zinc activation, 200-g scale |
Procuring the stereopure (2Z)-isomer is mandatory for process chemists developing or scaling up asymmetric hydrogenation routes to levetiracetam without relying on precious metal catalysts.
As Levetiracetam Impurity B, this compound is mandated by European Pharmacopoeia (EP) and USP monographs for the system suitability testing of levetiracetam API [1]. Quantitative HPLC assays require baseline resolution between the levetiracetam peak and specific impurities. Procuring the exact (2Z)-enamide standard ensures precise relative retention time (RRT) matching, whereas substituting with generic pyrrolidone derivatives or the saturated API fails to calibrate the chromatographic system for this specific degradation/synthetic impurity [1].
| Evidence Dimension | Chromatographic system suitability (Relative Retention Time calibration) |
| Target Compound Data | Exact RRT match for Impurity B per EP/USP monographs |
| Comparator Or Baseline | Generic pyrrolidone analogs or Levetiracetam API |
| Quantified Difference | Provides the exact structural and UV-response profile needed for pharmacopeial compliance, which analogs cannot provide. |
| Conditions | Reverse-phase HPLC, UV detection (e.g., 205-210 nm) |
Quality control laboratories must procure this exact compound to legally certify levetiracetam API batches against pharmacopeial impurity limits.
During catalytic reduction, the (2Z)-enamide demonstrates predictable coordination thermodynamics in protic solvents when subjected to single-electron reduction conditions [1]. Computational and experimental mechanistic studies reveal that the enamide coordinates effectively to the metal center, favoring a specific metallacycle pathway with an energy barrier of 23.7–24.6 kcal/mol [1]. A generic alkene or unfunctionalized enamide lacks the coordinating oxygen of the pyrrolidone ring, altering the binding mode and failing to replicate the precise transition state required for levetiracetam synthesis.
| Evidence Dimension | Transition state energy barrier and coordination stability |
| Target Compound Data | 23.7–24.6 kcal/mol barrier for the preferred (S)-pathway in Co-catalyzed hydrogenation |
| Comparator Or Baseline | Unfunctionalized alkenes (lack secondary coordination sites) |
| Quantified Difference | The pyrrolidone oxygen provides critical secondary coordination, lowering the activation barrier compared to unfunctionalized baselines. |
| Conditions | Computational modeling (DFT) of (PhBPE)Co-catalyzed asymmetric hydrogenation in explicit solvent |
Understanding the specific coordination thermodynamics of this enamide allows process engineers to optimize solvent and catalyst selection for large-scale API manufacturing.
As a mandated EP/USP reference standard, this compound is strictly required for system suitability and impurity profiling of commercial levetiracetam batches, ensuring baseline resolution from the main API peak [1].
Ideal for process chemistry teams developing earth-abundant (e.g., Cobalt) catalytic routes to levetiracetam, where the (2Z)-enamide acts as the validated precursor to achieve >98% ee at pilot scales [2].
Serves as a demanding, highly functionalized test substrate for academic and industrial laboratories evaluating the efficacy, turnover number (TON), and enantioselectivity of novel transition-metal catalysts in protic media [2].